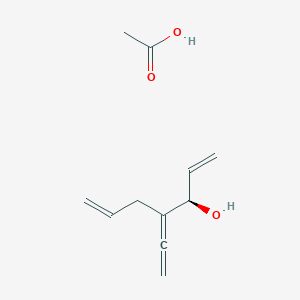
CID 71377247
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71377247” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical structures and their associated biological activities.
Chemical Reactions Analysis
CID 71377247 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 71377247 has a wide range of scientific research applications. In chemistry, it may be used as a building block for the synthesis of more complex molecules. In biology, it could be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. In medicine, this compound may have potential therapeutic applications, although specific details would require further research. In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of CID 71377247 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is not available, similar compounds often exert their effects by binding to specific proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired biological effect. The molecular targets and pathways involved would depend on the specific structure and properties of this compound.
Comparison with Similar Compounds
CID 71377247 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but differences in their chemical structure can lead to variations in their biological activity and applications. Some similar compounds include those with related chemical backbones or functional groups that exhibit comparable reactivity and properties. The specific list of similar compounds would require a detailed analysis of the chemical structure and properties of this compound.
Properties
CAS No. |
651020-78-9 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
InChI |
InChI=1S/C9H12O.C2H4O2/c1-4-7-8(5-2)9(10)6-3;1-2(3)4/h4,6,9-10H,1-3,7H2;1H3,(H,3,4)/t9-;/m1./s1 |
InChI Key |
JBXMIRGXUVEXCI-SBSPUUFOSA-N |
Isomeric SMILES |
CC(=O)O.C=CCC(=C=C)[C@@H](C=C)O |
Canonical SMILES |
CC(=O)O.C=CCC(=C=C)C(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















